5-Chloro-4-methylpyrimidine-2-carbonitrile
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Overview
Description
5-Chloro-4-methylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a cyano group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylpyrimidine-2-carbonitrile typically involves the reaction of 4-methylpyrimidine-2-carbonitrile with a chlorinating agent. One common method is the chlorination of 4-methylpyrimidine-2-carbonitrile using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{4-Methylpyrimidine-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of 5-amino-4-methylpyrimidine-2-carbonitrile.
Reduction: Formation of 5-chloro-4-methylpyrimidine-2-amine.
Oxidation: Formation of 5-chloro-4-carboxypyrimidine-2-carbonitrile.
Scientific Research Applications
5-Chloro-4-methylpyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylpyrimidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpyrimidine-4-carbonitrile
- 4-Chloro-5-methylpyrimidine-2-carbonitrile
- 5-Bromo-4-methylpyrimidine-2-carbonitrile
Uniqueness
5-Chloro-4-methylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-4-methylpyrimidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEAHBJWTRUMQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551365 |
Source
|
Record name | 5-Chloro-4-methylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114969-79-8 |
Source
|
Record name | 5-Chloro-4-methylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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